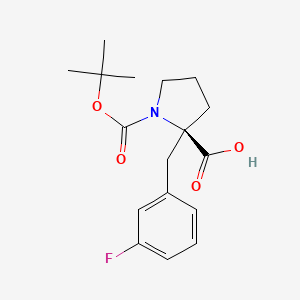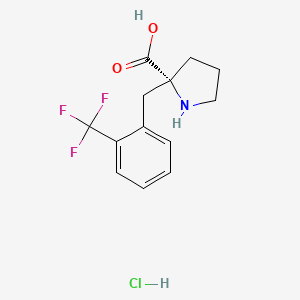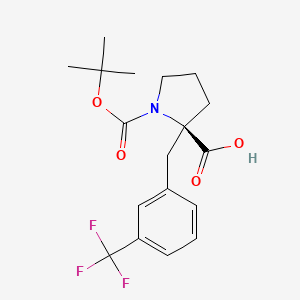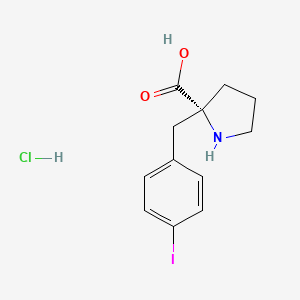![molecular formula C11H12O3 B1302991 [3-Metoxi-4-(2-propinoiloxi)fenil]metanol CAS No. 385383-48-2](/img/structure/B1302991.png)
[3-Metoxi-4-(2-propinoiloxi)fenil]metanol
Descripción general
Descripción
[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a methoxy group, a propynyloxy group, and a phenylmethanol moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Aplicaciones Científicas De Investigación
Chemistry: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: It can be used to design and test new pharmacologically active compounds .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, followed by reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
- Oxidation: Aldehydes, carboxylic acids
- Reduction: Propoxy derivatives
- Substitution: Substituted phenylmethanol derivatives
Mecanismo De Acción
The mechanism of action of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
[3-Methoxy-4-hydroxyphenyl]methanol: Lacks the propynyloxy group, making it less reactive in certain chemical reactions.
[3-Methoxy-4-(2-propynyloxy)phenyl]acetaldehyde: Contains an aldehyde group instead of a primary alcohol, leading to different reactivity and applications.
[3-Methoxy-4-(2-propynyloxy)phenyl]acetic acid:
Uniqueness: The presence of both methoxy and propynyloxy groups in [3-Methoxy-4-(2-propynyloxy)phenyl]methanol makes it a versatile compound with unique reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
(3-methoxy-4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7,12H,6,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRZOCPIJXDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376892 | |
| Record name | [3-methoxy-4-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-48-2 | |
| Record name | 3-Methoxy-4-(2-propyn-1-yloxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-methoxy-4-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














